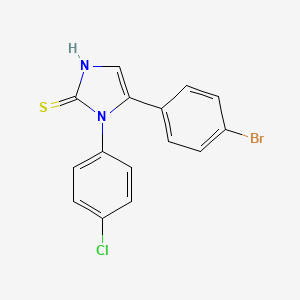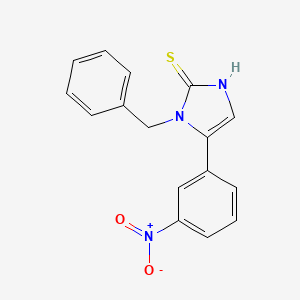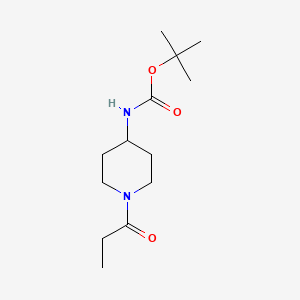
4-(BOC-Amino)-1-propanoylpiperidine
Descripción general
Descripción
“4-(BOC-Amino)-1-propanoylpiperidine” is a compound that involves a BOC-protected amino group . BOC, or tert-butyl carbamates, are commonly used as protective groups for amines in organic synthesis . They are stable towards most nucleophiles and bases, making them useful in various chemical reactions .
Synthesis Analysis
The formation of BOC-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The BOC group can be cleaved under anhydrous acidic conditions .
Chemical Reactions Analysis
BOC-protected amines are stable towards most nucleophiles and bases . They can undergo a variety of reactions, including reduction and oxidation . The BOC group can be removed under acidic conditions .
Aplicaciones Científicas De Investigación
Versatile Building Blocks : 4-(BOC-Amino)-1-propanoylpiperidine derivatives, like other BOC-protected amino acids, are used as versatile building blocks in peptide synthesis. For example, Schramm et al. (2009) describe the synthesis of orthogonally N-protected 3,4-aziridinopiperidine as a precursor for 4-substituted 3-aminopiperidines, compounds with significant biological activity potential (Schramm et al., 2009).
Solid-Phase Peptide Synthesis (SPPS) : BOC-amino acids, including this compound derivatives, are essential in solid-phase peptide synthesis. Bourne et al. (1999) developed a 4-alkoxybenzyl-derived linker for BOC-based peptide synthesis, highlighting the utility of BOC-protected amino acids in SPPS and their role in facilitating the synthesis of cyclic peptides (Bourne et al., 1999).
Synthesis of Redox-active Amino Acids : BOC-protected amino acids are also used in the synthesis of redox-active amino acids. Peek et al. (2009) synthesized BOC-L-Lysine derivatives bearing electron donors or redox chromophores, illustrating the application of BOC-amino acids in creating components for light-harvesting proteins, photovoltaic cells, and other molecular electronic devices (Peek et al., 2009).
Fluorescent Labeling and Microsequencing : The BOC group is essential in the introduction of fluorescent labels for protein microsequencing, enhancing the detection sensitivity significantly. L'italien and Kent (1984) introduced modified phenylisothiocyanates substituted with a protected amine (BOC) for protein microsequencing, offering a general method for sensitive protein sequence analysis (L'italien & Kent, 1984).
Material Science Applications : In the realm of material science, BOC-protected amino acids are used in the synthesis of nanometer-scale molecular rods. For instance, Gothard et al. (2007) utilized an unnatural amino acid as a building block for creating molecular rods, indicating the wide-ranging applications of these compounds beyond traditional biochemistry (Gothard et al., 2007).
Mecanismo De Acción
Target of Action
It’s known that boc-protected amines, such as 4-(boc-amino)-1-propanoylpiperidine, are often used in the synthesis of various complex organic compounds .
Mode of Action
this compound is a BOC-protected amine. The BOC group (tert-butyl carbamate) is a protecting group used in organic synthesis. It’s added to amines to prevent them from reacting prematurely during a chemical reaction . The BOC group is stable towards most nucleophiles and bases . The formation of BOC-protected amines is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .
Biochemical Pathways
Boc-protected amines are often used in the synthesis of various organic compounds, including pharmaceuticals . These compounds can then interact with various biochemical pathways depending on their structure and function.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context in which it’s used. As a BOC-protected amine, its primary role in organic synthesis is to protect the amine group during the reaction, preventing it from reacting prematurely . The resulting compounds can have a wide range of effects depending on their structure and the targets they interact with.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the BOC group is stable under basic conditions but can be cleaved under acidic conditions . Therefore, the pH of the environment can significantly impact the stability of this compound. Other factors, such as temperature and the presence of other reactive species, can also influence its reactivity and stability.
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
4-(BOC-Amino)-1-propanoylpiperidine plays a crucial role in biochemical reactions, primarily as a functionalization reagent. It introduces a primary and a tertiary amino group to poly(2-isopropyl-2-oxazoline), which is significant in the synthesis of piperidine-4-carboxamide CCR5 antagonists with potent anti-HIV-1 activity . The compound interacts with various enzymes and proteins during these reactions. For instance, it is involved in the synthesis of N-(3-(4-hydroxyphenyl)-propenoyl)-amino acid tryptamides, which act as inhibitors of the silent information regulator human type 2 (SIRT2) . The nature of these interactions typically involves the formation of covalent bonds with the target biomolecules, leading to the desired modifications.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s role in the synthesis of SIRT2 inhibitors suggests its potential impact on cellular aging and metabolism . By inhibiting SIRT2, this compound can alter the acetylation status of various proteins, thereby affecting gene expression and metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The BOC group is stable towards most nucleophiles and bases, allowing selective reactions under mild conditions . The compound’s mechanism of action involves the formation of covalent bonds with target enzymes or proteins, leading to enzyme inhibition or activation. For instance, the synthesis of piperidine-4-carboxamide CCR5 antagonists involves the inhibition of the CCR5 receptor, which is crucial for HIV-1 entry into host cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The BOC group is known for its stability under neutral and basic conditions but can be cleaved under acidic conditions . This stability allows for controlled reactions over extended periods. Long-term studies have shown that the compound maintains its functional integrity, making it suitable for prolonged experimental applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively modulates target pathways. At higher doses, there may be adverse effects, including potential toxicity . Studies have indicated that the compound’s therapeutic window is relatively broad, allowing for effective dosing without significant side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism primarily involves the cleavage of the BOC group, followed by further modifications of the piperidine moiety . These metabolic processes can affect the overall metabolic flux and levels of specific metabolites, influencing the compound’s bioactivity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, ensuring its effective action . The compound’s distribution is influenced by its chemical properties, including its solubility and stability.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization ensures that the compound exerts its effects precisely where needed, enhancing its efficacy in biochemical reactions.
Propiedades
IUPAC Name |
tert-butyl N-(1-propanoylpiperidin-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-5-11(16)15-8-6-10(7-9-15)14-12(17)18-13(2,3)4/h10H,5-9H2,1-4H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSULKQLDKHQML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC(CC1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50653383 | |
| Record name | tert-Butyl (1-propanoylpiperidin-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50653383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1152430-27-7 | |
| Record name | 1,1-Dimethylethyl N-[1-(1-oxopropyl)-4-piperidinyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1152430-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (1-propanoylpiperidin-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50653383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


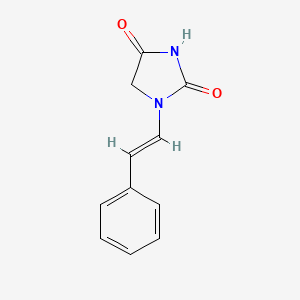
![2,2,2-trifluoroethyl N-[4-(trifluoromethyl)phenyl]carbamate](/img/structure/B1438986.png)
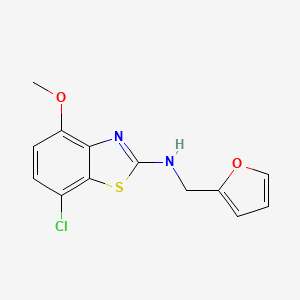
![3-Bromo-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B1438990.png)
![3-Bromo-4-[(3,5-dimethylbenzyl)oxy]benzenecarbaldehyde](/img/structure/B1438991.png)

![(4-Aminophenyl)[tetrahydro-1(2H)-pyridazinyl]-methanone](/img/structure/B1438993.png)
![2-{[(2-Amino-1,3-thiazol-4-yl)methyl]sulfanyl}acetic acid](/img/structure/B1438995.png)
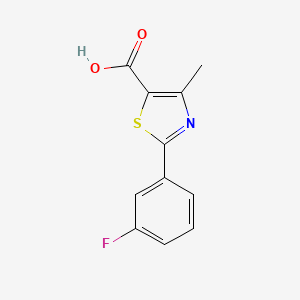
![7-Bromo-6-methylpyrido[2,3-b]pyrazine](/img/structure/B1438998.png)

![Tert-butyl 4-[(2,2,2-trifluoroethyl)amino]piperidine-1-carboxylate](/img/structure/B1439002.png)
